Cas no 5591-66-2 (1,3,5-Triazine-2,4-diamine,N2-(2-phenoxyphenyl)-)

1,3,5-Triazine-2,4-diamine,N2-(2-phenoxyphenyl)- structure
5591-66-2 structure
Product Name:1,3,5-Triazine-2,4-diamine,N2-(2-phenoxyphenyl)-
CAS No:5591-66-2
MF:C15H13N5O
MW:279.296622037888
CID:384869
PubChem ID:267821
Update Time:2025-04-19

1,3,5-Triazine-2,4-diamine,N2-(2-phenoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,N2-(2-phenoxyphenyl)-
    • 1-Tetrahydropyranyloxy-2-nonyne
    • 2-(non-2-ynyl-1-oxy)tetrahydropyran
    • 2-(N-o-phenoxyphenyl)amino-4-amino-1,3,5-triazin
    • 2H-Pyran, tetrahydro-2-(2-nonynyloxy)-
    • 2-nonyn-1-ol tetrahydropyranyl ether
    • AGN-PC-00OBZV
    • CTK3D1643
    • N-(2-phenoxy-phenyl)-[1,3,5]triazine-2,4-diamine
    • non-2-ynyl tetrahydropyran-2-yl ether
    • MLS002703983
    • 5591-66-2
    • SMR001570692
    • 6-Imino-N-(2-phenoxyphenyl)-1,6-dihydro-1,3,5-triazin-2-amine
    • NSC-107523
    • DTXSID80971325
    • NSC107523
    • Inchi: 1S/C15H13N5O/c16-14-17-10-18-15(20-14)19-12-8-4-5-9-13(12)21-11-6-2-1-3-7-11/h1-10H,(H3,16,17,18,19,20)
    • InChI Key: BVGUTWBAQWXUHR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=CC=CC=C1NC1N=CN=C(N)N=1

Computed Properties

  • Exact Mass: 279.11219
  • Monoisotopic Mass: 279.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 86Ų

Experimental Properties

  • Density: 1.342
  • Boiling Point: 492.8°Cat760mmHg
  • Flash Point: 251.9°C
  • Refractive Index: 1.702
  • PSA: 85.95
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